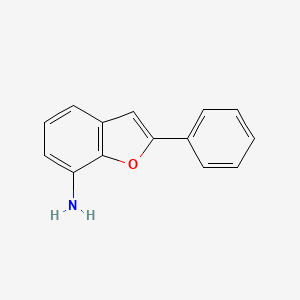

2-Phenyl-1-benzofuran-7-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1-benzofuran-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c15-12-8-4-7-11-9-13(16-14(11)12)10-5-2-1-3-6-10/h1-9H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQPIGJOUMZWNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(O2)C(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40476780 | |

| Record name | 2-phenyl-1-benzofuran-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57261222 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

77083-99-9 | |

| Record name | 2-phenyl-1-benzofuran-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Initial Synthesis of 2-Phenyl-1-benzofuran-7-amine

This guide provides a detailed overview of a proposed initial synthesis of 2-Phenyl-1-benzofuran-7-amine. The synthesis is presented as a two-step process, commencing with the formation of a nitro-substituted benzofuran intermediate, followed by the reduction of the nitro group to yield the target amine. This approach is based on established synthetic methodologies for analogous benzofuran derivatives.

Synthetic Strategy Overview

The synthesis of 2-Phenyl-1-benzofuran-7-amine can be strategically approached in two key stages. The first stage involves the construction of the 2-phenylbenzofuran core with a nitro group at the 7-position. This is followed by the selective reduction of the nitro group to the desired amine functionality. This method is advantageous as it utilizes readily available starting materials and employs well-documented reaction types.

A plausible and frequently utilized method for the formation of the 2-phenylbenzofuran skeleton is the intramolecular Wittig reaction.[1][2] This reaction typically involves the condensation of an ortho-hydroxybenzyltriphenylphosphonium salt with a benzoyl chloride. To introduce the substituent at the 7-position, a correspondingly substituted phenol is required as the initial starting material. In this proposed synthesis, 2-hydroxy-3-nitrobenzaldehyde serves as a suitable precursor.

The second stage of the synthesis focuses on the reduction of the nitro group. The reduction of nitroarenes to anilines is a fundamental and well-established transformation in organic synthesis. Various reagents can be employed for this purpose, offering flexibility in terms of reaction conditions and functional group tolerance.[3]

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of structurally similar compounds.[2][3] Researchers should optimize these conditions for the specific substrate as needed.

Step 1: Synthesis of 7-Nitro-2-phenyl-1-benzofuran

This step involves a three-part sequence: reduction of the starting aldehyde, formation of the phosphonium salt, and the final intramolecular Wittig reaction.

Part A: Synthesis of (2-Hydroxy-3-nitrophenyl)methanol

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxy-3-nitrobenzaldehyde in ethanol in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) portion-wise to the stirring solution.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for 1 hour.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Acidify the residue with 1N aqueous HCl and extract the product with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the desired alcohol.

Part B: Synthesis of (2-Hydroxy-3-nitrobenzyl)triphenylphosphonium bromide

-

Combine (2-hydroxy-3-nitrophenyl)methanol and triphenylphosphine hydrobromide (PPh₃·HBr) in acetonitrile.

-

Reflux the mixture with stirring for 2 hours.

-

A solid precipitate should form during the reaction.

-

After cooling to room temperature, filter the solid and wash with cold acetonitrile.

-

Dry the solid under vacuum to obtain the phosphonium salt.

Part C: Synthesis of 7-Nitro-2-phenyl-1-benzofuran

-

Suspend the (2-hydroxy-3-nitrobenzyl)triphenylphosphonium bromide in a mixture of toluene and triethylamine (Et₃N).

-

Add benzoyl chloride to the suspension.

-

Reflux the reaction mixture with vigorous stirring for 2 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and remove the precipitated triethylamine hydrobromide and triphenylphosphine oxide by filtration.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to isolate 7-nitro-2-phenyl-1-benzofuran.

Step 2: Synthesis of 2-Phenyl-1-benzofuran-7-amine

This step involves the reduction of the nitro group of the intermediate synthesized in Step 1.

-

In a round-bottom flask, dissolve 7-nitro-2-phenyl-1-benzofuran in ethanol.

-

Add an excess of stannous chloride dihydrate (SnCl₂·2H₂O) to the solution.

-

Reflux the mixture with stirring. The reaction progress can be monitored by TLC.

-

Upon completion, cool the reaction mixture and neutralize it with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure 2-Phenyl-1-benzofuran-7-amine.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthetic route. The yields are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions.

| Step | Reactant 1 | Reactant 2 | Reagents | Solvent | Conditions | Product | Estimated Yield (%) |

| 1A | 2-Hydroxy-3-nitrobenzaldehyde | NaBH₄ | - | Ethanol | 0 °C to RT, 1h | (2-Hydroxy-3-nitrophenyl)methanol | >90 |

| 1B | (2-Hydroxy-3-nitrophenyl)methanol | PPh₃·HBr | - | Acetonitrile | Reflux, 2h | (2-Hydroxy-3-nitrobenzyl)triphenylphosphonium bromide | 85-95 |

| 1C | Phosphonium bromide from 1B | Benzoyl chloride | Et₃N | Toluene | Reflux, 2h | 7-Nitro-2-phenyl-1-benzofuran | 60-80 |

| 2 | 7-Nitro-2-phenyl-1-benzofuran | SnCl₂·2H₂O | - | Ethanol | Reflux | 2-Phenyl-1-benzofuran-7-amine | 70-90 |

Concluding Remarks

The proposed synthesis provides a robust and logical pathway for the initial synthesis of 2-Phenyl-1-benzofuran-7-amine. The methodology relies on well-established chemical transformations, ensuring a high probability of success. Researchers and drug development professionals can use this guide as a foundational protocol, with the understanding that optimization of reaction conditions may be necessary to achieve desired yields and purity. The characterization of the final product and intermediates should be performed using standard analytical techniques such as NMR, mass spectrometry, and melting point analysis to confirm their identity and purity.

References

discovery and characterization of 2-Phenyl-1-benzofuran-7-amine

Disclaimer: Publicly available scientific data specifically detailing the synthesis, characterization, and biological activity of 2-Phenyl-1-benzofuran-7-amine (CAS 77083-99-9) is limited. This guide provides a comprehensive overview based on established principles of organic chemistry and the reported properties of structurally related 2-phenylbenzofuran and aminobenzofuran derivatives. The experimental protocols and data presented herein are illustrative and should be adapted and validated for the specific target compound.

Introduction

2-Phenyl-1-benzofuran-7-amine is a heterocyclic organic compound belonging to the 2-phenylbenzofuran class of molecules. The benzofuran scaffold is a prominent feature in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities.[1] Derivatives of 2-phenylbenzofuran have garnered significant interest from researchers in medicinal chemistry due to their potential as therapeutic agents.[2] The introduction of an amine group at the 7-position of the benzofuran core can significantly influence the molecule's physicochemical properties and biological interactions. This guide aims to provide a technical framework for the discovery and characterization of 2-Phenyl-1-benzofuran-7-amine for researchers, scientists, and drug development professionals.

Physicochemical Properties

While specific experimental data for 2-Phenyl-1-benzofuran-7-amine is not widely reported, its basic properties can be predicted.

| Property | Value | Source |

| CAS Number | 77083-99-9 | [3][4][5] |

| Molecular Formula | C₁₄H₁₁NO | [3][5] |

| Molecular Weight | 209.25 g/mol | [3] |

| IUPAC Name | 2-phenyl-1-benzofuran-7-amine | [5] |

Synthesis of 2-Phenyl-1-benzofuran-7-amine

Several synthetic strategies for the 2-arylbenzofuran scaffold can be adapted for the synthesis of 2-Phenyl-1-benzofuran-7-amine. A plausible retro-synthetic approach is outlined below. The synthesis would likely commence from a suitably substituted phenol.

Proposed Synthetic Pathway

A potential synthetic route could involve the formation of the benzofuran ring followed by the introduction or modification of the amino group. One common method for constructing the 2-phenylbenzofuran core is through the acid-catalyzed cyclization of a phenoxyketone intermediate.

Experimental Protocols

Step 1: Williamson Ether Synthesis to form the Phenoxyketone Intermediate

-

To a solution of 2-Amino-6-nitrophenol in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate.

-

Add 2-bromo-1-phenylethanone dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the intermediate phenoxyketone.

Step 2: Acid-catalyzed Cyclodehydration

-

Dissolve the intermediate phenoxyketone in a suitable dehydrating agent, such as polyphosphoric acid or Eaton's reagent.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor by TLC.

-

After the reaction is complete, pour the mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent and purify the crude 2-Phenyl-7-nitro-1-benzofuran by column chromatography.

Step 3: Reduction of the Nitro Group

-

Dissolve the 2-Phenyl-7-nitro-1-benzofuran in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent, for example, tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or through catalytic hydrogenation using a palladium catalyst.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the final product, 2-Phenyl-1-benzofuran-7-amine, by column chromatography or recrystallization.

Characterization

A comprehensive characterization of the synthesized 2-Phenyl-1-benzofuran-7-amine is crucial to confirm its identity and purity. The following techniques are recommended:

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the benzofuran and phenyl rings, and a signal for the amine protons. The chemical shifts and coupling constants will be indicative of the substitution pattern. |

| ¹³C NMR | Signals corresponding to all carbon atoms in the molecule, including the quaternary carbons of the benzofuran core. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (C₁₄H₁₁NO, m/z = 209.08). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amine group, C-O-C stretching of the furan ring, and C=C stretching of the aromatic rings. |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final compound. |

| Melting Point | A sharp melting point range indicates a pure crystalline solid. |

For comparison, the characterization data of a related compound, 5-Methyl-N-(4-nitrophenyl)-3-phenylbenzofuran-2-amine, showed characteristic NMR signals that helped elucidate its structure.[6]

Potential Biological Activities and Signaling Pathways

While no specific biological data exists for 2-Phenyl-1-benzofuran-7-amine, the broader class of 2-phenylbenzofuran and aminobenzofuran derivatives has been reported to exhibit a range of pharmacological activities.[1]

Potential Therapeutic Areas:

-

Anticancer: Many benzofuran derivatives have shown potent anti-tumor activities.[7][8] The mechanism of action could involve the inhibition of key signaling pathways in cancer cell proliferation and survival.

-

Antimicrobial: Benzofuran derivatives have been investigated for their antibacterial and antifungal properties.[9]

-

Antioxidant: The 2-phenylbenzofuran scaffold is present in natural products with known antioxidant properties.[10]

-

Neuroprotective: Some derivatives have been evaluated as potential agents for neurodegenerative diseases like Alzheimer's by inhibiting enzymes such as cholinesterases.[11]

Experimental Workflow for Biological Evaluation

A general workflow for the initial biological screening of 2-Phenyl-1-benzofuran-7-amine is proposed below.

Conclusion

2-Phenyl-1-benzofuran-7-amine represents an interesting, yet underexplored, chemical entity. Based on the rich pharmacology of the 2-phenylbenzofuran scaffold, this compound holds potential for further investigation in various therapeutic areas. The synthetic and characterization methodologies outlined in this guide provide a solid foundation for researchers to synthesize and evaluate this molecule. Future studies should focus on the definitive synthesis, comprehensive characterization, and systematic biological screening of 2-Phenyl-1-benzofuran-7-amine to unlock its full therapeutic potential.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Phenylbenzofuran - Wikipedia [en.wikipedia.org]

- 3. (2-PHENYL-1-BENZOFURAN-7-YL)AMINE, CasNo.77083-99-9 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 4. 77083-99-9|2-Phenylbenzofuran-7-amine|BLD Pharm [bldpharm.com]

- 5. pschemicals.com [pschemicals.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 10. Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

2-Phenyl-1-benzofuran-7-amine: A Technical Guide to Its Core Properties and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data specifically for 2-Phenyl-1-benzofuran-7-amine is limited. This guide provides a comprehensive overview based on the known properties of the 2-phenyl-benzofuran scaffold and related derivatives to infer its fundamental characteristics and potential applications.

Introduction

Benzofurans are a significant class of heterocyclic compounds widely found in nature and are known for their diverse pharmacological activities. The 2-phenyl-benzofuran scaffold, in particular, has garnered considerable attention in medicinal chemistry due to its presence in various biologically active molecules. This technical guide focuses on the fundamental properties of 2-Phenyl-1-benzofuran-7-amine, a specific isomer within this class. While detailed experimental data for this exact compound is scarce, this document extrapolates its likely chemical, physical, and pharmacological properties from closely related analogues and the broader family of 2-phenyl-benzofuran derivatives. The potential of this compound class in areas such as neurodegenerative diseases, oncology, and infectious diseases makes it a compelling subject for further research and drug development.

Physicochemical Properties

Based on available data for 2-Phenyl-1-benzofuran-7-amine and related compounds, the following physicochemical properties can be summarized. It is important to note that some of these values are predicted and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁NO | BOC Sciences[] |

| Molecular Weight | 209.24 g/mol | BOC Sciences[] |

| CAS Number | 77083-99-9 | BOC Sciences[] |

| Appearance | Solid (predicted) | BOC Sciences[] |

| Boiling Point | 397.2 ± 22.0 °C (Predicted) | BOC Sciences[] |

| Density | 1.203 ± 0.06 g/cm³ (Predicted) | BOC Sciences[] |

| InChI Key | SRQPIGJOUMZWNK-UHFFFAOYSA-N | BOC Sciences[] |

| SMILES | C1=CC=C(C=C1)C2=CC3=C(O2)C(=CC=C3)N | BOC Sciences[] |

Proposed Synthesis

General Experimental Protocol for 2-Phenyl-benzofuran Synthesis (Illustrative)

A general method for synthesizing the 2-phenyl-benzofuran scaffold often involves the reaction of a substituted salicylaldehyde with a phenylacetic acid derivative. For instance, a Perkin-like condensation can be employed.

Step 1: Synthesis of 2-Phenyl-1-benzofuran. A mixture of salicylaldehyde and phenylacetic anhydride in the presence of a base such as triethylamine is heated. The reaction proceeds through an aldol-type condensation followed by intramolecular cyclization and dehydration to yield the 2-phenyl-benzofuran core.

Step 2: Nitration. The synthesized 2-phenyl-benzofuran is then subjected to nitration. A mixture of nitric acid and sulfuric acid at low temperatures is typically used to introduce a nitro group onto the benzofuran ring system. The 7-position is a potential site for electrophilic substitution.

Step 3: Reduction. The resulting 7-nitro-2-phenyl-1-benzofuran can be reduced to the corresponding amine. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source like hydrogen gas or ammonium formate.

Potential Pharmacological Activities and Mechanism of Action

While direct pharmacological data for 2-Phenyl-1-benzofuran-7-amine is not available, the broader class of 2-phenyl-benzofuran derivatives has been extensively studied and shown to possess a wide range of biological activities. These findings suggest potential therapeutic applications for the 7-amino derivative.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of the 2-phenyl-benzofuran scaffold. These compounds have been shown to inhibit various cancer cell lines.

Table 1: Cytotoxic Activity of Selected 2-Phenyl-benzofuran Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-(4-Methoxyphenyl)-5-nitrobenzofuran | Human chronic myeloid leukemia (K562) | 1.2 | [2] |

| 2-(4-Chlorophenyl)-5-nitrobenzofuran | Human chronic myeloid leukemia (K562) | 1.5 | [2] |

| 2-Arylbenzofuran derivative | Human breast adenocarcinoma (MCF-7) | Varies | [3] |

The proposed mechanism of action for some of these derivatives involves the inhibition of critical cellular pathways. For instance, certain benzofuran derivatives have been identified as inhibitors of Aurora B kinase, a key regulator of mitosis. Inhibition of this kinase leads to defects in cell division and ultimately apoptosis in cancer cells.

Neuroprotective Activity

Derivatives of 2-phenyl-benzofuran have shown promise as agents against neurodegenerative diseases like Alzheimer's. Their mechanism of action is often multifaceted, involving the inhibition of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in the breakdown of the neurotransmitter acetylcholine. Some derivatives also exhibit antioxidant properties, which can protect neurons from oxidative stress, a contributing factor in neurodegeneration.

Table 2: Cholinesterase Inhibitory Activity of 2-Arylbenzofuran Derivatives

| Compound | Enzyme | IC₅₀ (µM) | Reference |

| 2-Arylbenzofuran derivative | Acetylcholinesterase (AChE) | Varies | [4] |

| 2-Phenylbenzofuran derivative (Compound 16) | Butyrylcholinesterase (BChE) | 30.3 | [5] |

Antimicrobial and Antioxidant Activities

The benzofuran scaffold is also associated with antimicrobial and antioxidant properties. Various derivatives have demonstrated activity against a range of bacteria and fungi. The antioxidant activity is often attributed to the ability of the phenolic hydroxyl groups, which can be present on the benzofuran ring system, to scavenge free radicals. The introduction of an amino group at the 7-position could potentially modulate these activities.

Structure-Activity Relationships (SAR)

From the available literature on 2-phenyl-benzofuran derivatives, several structure-activity relationships can be inferred that may be relevant to 2-Phenyl-1-benzofuran-7-amine:

-

Substitution on the Phenyl Ring: The nature and position of substituents on the 2-phenyl ring significantly influence biological activity. Electron-donating or withdrawing groups can modulate the potency and selectivity of the compounds for different biological targets.

-

Substitution on the Benzofuran Core: The position and type of substituent on the benzofuran nucleus are critical. For instance, the presence of hydroxyl or amino groups can impact antioxidant and enzyme inhibitory activities. The 7-position is a key site for modification that has been shown to influence selectivity for certain receptors.

-

Halogenation: The introduction of halogen atoms can enhance the cytotoxic properties of benzofuran derivatives, likely due to their ability to form halogen bonds and improve binding affinity to target proteins.[2]

Future Directions

The therapeutic potential of the 2-phenyl-benzofuran scaffold is well-documented, yet 2-Phenyl-1-benzofuran-7-amine remains an understudied member of this class. Future research should focus on:

-

Validated Synthesis and Characterization: Development and publication of a robust and reproducible synthetic protocol for 2-Phenyl-1-benzofuran-7-amine, along with its comprehensive analytical characterization (NMR, MS, IR, etc.).

-

In-depth Pharmacological Screening: A thorough evaluation of its biological activities, including but not limited to anticancer, neuroprotective, antimicrobial, and antioxidant properties.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

-

Lead Optimization: Should promising activity be identified, further structural modifications could be explored to optimize its potency, selectivity, and pharmacokinetic profile.

Conclusion

2-Phenyl-1-benzofuran-7-amine belongs to a class of compounds with significant therapeutic potential. While specific experimental data for this molecule is currently lacking in the public domain, the extensive research on related 2-phenyl-benzofuran derivatives provides a strong rationale for its further investigation. The inferred properties and potential biological activities outlined in this guide suggest that 2-Phenyl-1-benzofuran-7-amine could be a valuable lead compound in the development of new drugs for a range of diseases. Dedicated synthetic and pharmacological studies are warranted to fully explore its fundamental properties and unlock its therapeutic promise.

References

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Phenylbenzofuran derivatives as butyrylcholinesterase inhibitors: Synthesis, biological activity and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 2-Phenyl-1-benzofuran-7-amine (CAS 77083-99-9)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available technical information on 2-Phenyl-1-benzofuran-7-amine. It is important to note that publicly available data on this specific compound is limited. Much of the information regarding potential uses and biological activity is extrapolated from research on the broader class of benzofuran derivatives.

Core Properties of 2-Phenyl-1-benzofuran-7-amine

This section summarizes the known physicochemical properties of 2-Phenyl-1-benzofuran-7-amine. The data is a combination of predicted values and limited experimental findings.

| Property | Value | Source |

| CAS Number | 77083-99-9 | N/A |

| Molecular Formula | C₁₄H₁₁NO | [][2] |

| Molecular Weight | 209.24 g/mol | [] |

| IUPAC Name | 2-phenyl-1-benzofuran-7-amine | [][2] |

| Appearance | Solid | [] |

| Boiling Point | 397.2 ± 22.0 °C (Predicted) | [][] |

| Density | 1.203 ± 0.06 g/cm³ (Predicted) | [][] |

| Solubility | 2.4 µg/mL (in water at pH 7.4) | [][] |

| InChI Key | SRQPIGJOUMZWNK-UHFFFAOYSA-N | [] |

| SMILES | C1=CC=C(C=C1)C2=CC3=C(O2)C(=CC=C3)N | [] |

Potential Uses and Biological Activities

While specific applications for 2-Phenyl-1-benzofuran-7-amine are not well-documented, the benzofuran scaffold is a prominent feature in many biologically active compounds. Research on related 2-phenylbenzofuran derivatives suggests a range of potential therapeutic applications.

The benzofuran core is present in a variety of natural products and synthetic compounds with diverse pharmacological activities.[4] Studies on the broader class of benzofuran derivatives have indicated potential as:

-

Anticancer Agents: Certain benzofuran derivatives have shown cytotoxic activity against various cancer cell lines.

-

Antiviral and Antimicrobial Agents: The benzofuran nucleus is a constituent of compounds with reported antiviral and antimicrobial properties.

-

Antioxidant Agents: The structural features of benzofurans can contribute to antioxidant activity by scavenging free radicals.

-

Neuroprotective Agents: Some benzofuran-based compounds have been investigated for their potential to protect neuronal cells from damage, suggesting applications in neurodegenerative diseases.[5]

-

Butyrylcholinesterase Inhibitors: Derivatives of 2-phenylbenzofuran have been explored as inhibitors of butyrylcholinesterase, an enzyme implicated in the progression of Alzheimer's disease.[4]

It is crucial to emphasize that these are general activities of the benzofuran class, and specific testing of 2-Phenyl-1-benzofuran-7-amine is required to determine its biological profile.

Synthesis Methodology

A general synthetic workflow for producing 2-arylbenzofurans is outlined below. The synthesis of the specific 7-amino derivative would require starting materials bearing a protected or precursor amino group at the appropriate position.

General Synthetic Workflow for 2-Arylbenzofurans

Caption: A generalized workflow for the synthesis of 2-arylbenzofurans.

Plausible Experimental Protocol Outline:

A potential synthesis could involve the following conceptual steps, adapted from known procedures for similar compounds:[5][6]

-

Protection of the Amino Group: If starting with a precursor containing a 2-hydroxy-3-aminobenzaldehyde, the amino group would likely need to be protected (e.g., as an acetyl or Boc derivative) to prevent side reactions.

-

O-Alkylation: The protected 2-hydroxybenzaldehyde derivative would be reacted with a phenacyl halide (e.g., 2-bromoacetophenone) in the presence of a base (such as potassium carbonate) in a suitable solvent (like DMF or acetone) to form an ether intermediate.

-

Cyclization: The intermediate ether would then undergo an intramolecular cyclization reaction to form the benzofuran ring. This can often be achieved by heating in the presence of a dehydrating agent or a specific catalyst.

-

Deprotection: The final step would involve the removal of the protecting group from the amino function to yield 2-Phenyl-1-benzofuran-7-amine.

-

Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography.

Note: This is a generalized protocol. The specific reaction conditions, including temperature, reaction time, and choice of reagents, would need to be optimized for this particular substrate.

Signaling Pathways

There is currently no information available in the scientific literature that links 2-Phenyl-1-benzofuran-7-amine to any specific signaling pathways. Further research would be required to investigate its biological targets and mechanism of action.

Conclusion

2-Phenyl-1-benzofuran-7-amine is a research chemical with limited available data. While its core physicochemical properties can be estimated, a comprehensive experimental characterization is lacking. Its potential for use in drug development can be inferred from the broad biological activities of the benzofuran and 2-phenylbenzofuran classes of compounds, which include anticancer, antimicrobial, antioxidant, and neuroprotective effects. The synthesis of this compound is feasible through established methods for benzofuran ring formation, although a specific protocol has not been published. Future research is needed to fully elucidate the properties, biological activity, and potential therapeutic applications of this specific molecule.

References

- 2. pschemicals.com [pschemicals.com]

- 4. 2-Phenylbenzofuran - Wikipedia [en.wikipedia.org]

- 5. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

The 2-Phenylbenzofuran Scaffold: A Privileged Core in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-phenylbenzofuran motif, a heterocyclic compound featuring fused benzene and furan rings with a phenyl substituent at the 2-position, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its prevalence in numerous natural products and synthetic analogues underscores its significance as a core structure for the development of novel therapeutic agents.[1][2] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including potent anticancer, antioxidant, antimicrobial, and enzyme-inhibiting properties, making them a focal point of intensive research in the quest for new drugs.[3][4]

This technical guide provides a comprehensive overview of the biological significance of the 2-phenylbenzofuran scaffold. It presents key quantitative data, details critical experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for professionals engaged in drug discovery and development.

Anticancer Activity: A Multi-Faceted Approach to Combatting Malignancy

The 2-phenylbenzofuran scaffold has yielded a multitude of derivatives with significant cytotoxic effects against a wide array of human cancer cell lines.[5] These compounds exert their anticancer effects through diverse mechanisms, including the disruption of crucial signaling pathways, inhibition of key enzymes involved in cell proliferation, and induction of apoptosis.[6]

Inhibition of Key Signaling Pathways

One of the prominent mechanisms by which 2-phenylbenzofuran derivatives exhibit anticancer activity is through the modulation of critical signaling pathways. For instance, certain 3-formylbenzofuran derivatives, closely related to the 2-phenylbenzofuran core, have been shown to significantly reduce the phosphorylation level of ERK (extracellular signal-related kinase). This action blocks the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in cancer, thereby inhibiting cell growth and promoting apoptosis.[7]

Enzyme Inhibition in Cancer Therapy

Specific enzymes that play a pivotal role in cancer progression have been identified as targets for 2-phenylbenzofuran derivatives.

-

Pin1 Inhibition: Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) is overexpressed in many human cancers and plays a significant oncogenic role.[7] Certain 2-phenylbenzofuran derivatives have emerged as potent inhibitors of Pin1. For example, 4,6-di(benzyloxy)-3-phenylbenzofuran has demonstrated excellent selectivity and inhibitory activity against Pin1, suppressing the proliferation of hepatocellular carcinoma (HCC) cells.[7]

-

EGFR Kinase Inhibition: The epidermal growth factor receptor (EGFR) is another critical target in cancer therapy. A 2-acetylbenzofuran derivative has shown remarkable inhibitory activity against EGFR tyrosine kinase, comparable to the reference drug gefitinib.[7]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 2-phenylbenzofuran and related benzofuran derivatives against various human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Target | IC₅₀ (µM) | Reference(s) |

| 4,6-di(benzyloxy)-3-phenylbenzofuran | Hepatocellular Carcinoma (HCC) | Pin1 | 0.874 | [7] |

| 3-Formylbenzofuran derivative (3b) | SK-Hep-1 (HCC) | - | 5.365 | [7] |

| 3-Formylbenzofuran derivative (3c) | SK-Hep-1 (HCC) | - | 6.013 | [7] |

| 2-Benzoylbenzofuran derivative (11e) | MCF-7 (Breast) | Estrogen Receptor | Potent activity reported | [7] |

| 3-Methylbenzofuran derivative (16b) | A549 (Lung) | VEGFR-2 | 1.48 | [7] |

| Benzofuran-2-carboxamide (50g) | A549 (Lung) | - | 0.57 | [7] |

| Benzofuran-2-carboxamide (50g) | HeLa (Cervical) | - | 0.73 | [7] |

| Benzofuran-2-carboxamide (50g) | HCT-116 (Colon) | - | 0.87 | [7] |

| Benzofuran-2-carboxamide (50g) | HepG2 (Liver) | - | 5.74 | [7] |

| 2-Acetylbenzofuran derivative (26) | - | EGFR Kinase | 0.93 | [7] |

| 7-Methyl-2-phenylbenzofuran | K562 (Leukemia) | - | 5 | [6] |

| 7-Methyl-2-phenylbenzofuran | HL60 (Leukemia) | - | 0.1 | [6] |

Note: IC₅₀ values are highly dependent on the specific experimental conditions and cell lines used.

Antioxidant Effects: Scavenging Free Radicals

Stilbenoid-type 2-phenylbenzofuran derivatives, widely distributed in nature, are recognized as promising antioxidant agents.[8][9] Their ability to scavenge free radicals is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.

The primary mechanism of antioxidant action for these compounds is Hydrogen Atom Transfer (HAT), where the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it.[8] In certain solvent environments, the Sequential Proton Loss Electron Transfer (SPLET) mechanism may also play a role.[8][9] The presence of a 4'-hydroxyl group on the phenyl ring has been identified as a key structural feature for enhanced antioxidant activity.[8][9]

Quantitative Data: Antioxidant Activity

| Compound/Derivative | Assay | IC₅₀ | Reference(s) |

| Regiafuran A | DPPH Radical Scavenging | 1.9 µg/mL | [8] |

| Regiafuran B | DPPH Radical Scavenging | 2.4 µg/mL | [8] |

| Moracin C | DPPH Radical Scavenging | 3.57 µM | [10] |

| Iso-moracin C | DPPH Radical Scavenging | 1.55 µM | [10] |

| Benzofuran-2-carboxamide (1j) | DPPH Radical Scavenging | 23.5% inhibition at 100 µM | [11] |

| Benzofuran-2-carboxamide (1j) | Lipid Peroxidation Inhibition | 62% inhibition at 100 µM | [11] |

Antimicrobial Properties: Combating Pathogenic Microbes

The benzofuran scaffold is a constituent of many compounds exhibiting a broad spectrum of antimicrobial activities.[12] While specific data for 2-phenylbenzofuran derivatives is less abundant, related structures have shown efficacy against various bacterial and fungal strains. The antimicrobial potential often depends on the nature and position of substituents on the benzofuran core and the phenyl ring.

Quantitative Data: Antimicrobial Activity

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference(s) |

| Cicerfuran | Bacillus subtilis | 25-100 | [13] |

| Cicerfuran | Pseudomonas syringae | 25-100 | [13] |

| Cicerfuran | Aspergillus niger | 25-100 | [13] |

| Cicerfuran | Botrytis cinerea | 25-100 | [13] |

| Aza-benzofuran (1) | Salmonella typhimurium | 12.5 | [13] |

| Aza-benzofuran (1) | Escherichia coli | 25 | [13] |

| Aza-benzofuran (1) | Staphylococcus aureus | 12.5 | [13] |

| Oxa-benzofuran (5) | Penicillium italicum | 12.5 | [13] |

| Oxa-benzofuran (6) | Colletotrichum musae | 12.5-25 | [13] |

Enzyme Inhibition: A Key Strategy for Neurodegenerative Diseases

Derivatives of the 2-phenylbenzofuran scaffold have shown significant promise as inhibitors of enzymes implicated in neurodegenerative disorders, particularly Alzheimer's disease.[14]

-

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are responsible for the breakdown of the neurotransmitter acetylcholine. Inhibiting these enzymes is a key therapeutic strategy for Alzheimer's disease.[14] Several 2-phenylbenzofuran derivatives have been identified as selective inhibitors of BChE.[15]

-

BACE1 Inhibition: Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is involved in the production of amyloid-beta peptides, which form the characteristic plaques found in the brains of Alzheimer's patients. 2-Arylbenzofuran derivatives have demonstrated potent dual inhibitory activity against both cholinesterases and BACE1.[16]

Quantitative Data: Enzyme Inhibitory Activity

| Compound/Derivative | Target Enzyme | IC₅₀ (µM) | Reference(s) |

| Compound 20 | Acetylcholinesterase (AChE) | 0.086 | [16] |

| Compound 20 | BACE1 | 0.043 | |

| Compound 8 | BACE1 | < 0.087 | |

| Compound 19 | BACE1 | < 0.087 | |

| Compound 16 | Butyrylcholinesterase (BChE) | 30.3 | [15] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of the biological activities of novel compounds.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation, serving as a primary screening tool for anticancer compounds.[6]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control.

-

Incubation: Incubate the plates for a period of 24 to 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

DPPH Radical Scavenging Assay

This assay is a common and straightforward method for evaluating the antioxidant potential of a compound.[7]

Protocol:

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Also, prepare serial dilutions of the test compound and a positive control (e.g., ascorbic acid).

-

Reaction Mixture: In a 96-well plate, mix the DPPH solution with the test compound dilutions.

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the reaction mixture at 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC₅₀ value is then determined by plotting the percentage of scavenging against the compound concentration.[12]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[9]

Protocol:

-

Reagents: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and acetylcholinesterase enzyme in a suitable buffer.

-

Reaction Setup: In a 96-well plate, pre-incubate the enzyme with various concentrations of the test inhibitor.

-

Initiation of Reaction: Add the substrate and DTNB to initiate the reaction. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

Absorbance Measurement: Monitor the increase in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the percentage of inhibition. The IC₅₀ value is then calculated from the dose-response curve.

Conclusion

The 2-phenylbenzofuran scaffold represents a highly versatile and promising core structure in the field of medicinal chemistry. The extensive research into its derivatives has revealed a wide spectrum of potent biological activities, particularly in the areas of oncology, neurodegenerative diseases, and infectious diseases. The data and protocols presented in this guide highlight the significant potential of this scaffold for the development of novel and effective therapeutic agents. Further exploration of the structure-activity relationships and mechanisms of action of 2-phenylbenzofuran derivatives will undoubtedly pave the way for the discovery of next-generation drugs to address unmet medical needs.

References

- 1. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. acmeresearchlabs.in [acmeresearchlabs.in]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. DPPH Radical Scavenging Assay [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Antibacterial and antifungal activity of cicerfuran and related 2-arylbenzofurans and stilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scribd.com [scribd.com]

- 15. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]

- 16. reactionbiology.com [reactionbiology.com]

A Technical Guide to the Preliminary Biological Screening of 2-Phenyl-1-benzofuran-7-amine and Related Benzofuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran derivatives represent a significant class of heterocyclic compounds that are integral to the field of medicinal chemistry. These compounds, found in both natural products and synthetic molecules, have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3] The 2-phenyl-1-benzofuran scaffold, in particular, is a recurring motif in many biologically active molecules. This technical guide outlines a strategic approach to the preliminary biological screening of novel compounds such as 2-Phenyl-1-benzofuran-7-amine. While specific experimental data for 2-Phenyl-1-benzofuran-7-amine is not extensively available in the public domain, this document provides a comprehensive framework based on established protocols for the evaluation of related benzofuran derivatives. The methodologies and data presentation formats described herein are designed to facilitate a thorough initial assessment of the compound's biological potential.

Data Presentation: A Framework for Quantifying Biological Activity

Clear and concise data presentation is crucial for the comparative analysis of a novel compound's efficacy. The following tables provide templates for summarizing quantitative data from preliminary biological screens, populated with example data from studies on various benzofuran derivatives to illustrate their potential activities.

Table 1: In Vitro Anticancer Activity of Benzofuran Derivatives

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic effects of a test compound on cancer cell lines.[4]

| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference Compound (e.g., Doxorubicin) IC50 (µM) |

| Example Benzofuran Derivative 1 | K562 | Leukemia | 5 | 0.1 |

| Example Benzofuran Derivative 2 | HL60 | Leukemia | 0.1 | 0.05 |

| Example Benzofuran Derivative 3 | SQ20B | Head and Neck | 0.46 | Not Reported |

| Example Benzofuran Derivative 4 | Panc-1 | Pancreatic | 0.94 | 6.98 (Cisplatin) |

| Example Benzofuran Derivative 5 | MCF-7 | Breast | 2.92 | 5.45 (Cisplatin) |

| Example Benzofuran Derivative 6 | A-549 | Lung | 1.71 | 6.72 (Cisplatin) |

Data presented are examples derived from studies on various benzofuran derivatives for illustrative purposes.[5][6]

Table 2: Antimicrobial Activity of Benzofuran Derivatives

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

| Compound/Derivative | Bacterial Strain | Fungal Strain | MIC (µg/mL) | Reference Compound (e.g., Ciprofloxacin) MIC (µg/mL) |

| Example Benzofuran Derivative A | Staphylococcus aureus | 12.5 | <1 | |

| Example Benzofuran Derivative B | Escherichia coli | 25 | <1 | |

| Example Benzofuran Derivative C | Candida albicans | 25 | Not Reported | |

| Example Benzofuran Derivative D | Enterococcus faecalis | 50 | Not Reported |

Data presented are examples derived from studies on various benzofuran derivatives for illustrative purposes.[7][8]

Table 3: Antioxidant Activity of Benzofuran Derivatives

The antioxidant capacity of a compound can be assessed using various assays, with results often expressed as IC50 values.

| Compound/Derivative | Antioxidant Assay | IC50 (µM) | Reference Compound (e.g., Ascorbic Acid) IC50 (µM) |

| Example Benzofuran Derivative X | DPPH Radical Scavenging | 96.7 | ~20-50 |

| Example Benzofuran Derivative Y | DPPH Radical Scavenging | 50-200 µg/mL | Not Reported |

Data presented are examples derived from studies on various benzofuran derivatives for illustrative purposes.[1][9]

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reproducible and reliable data. The following sections provide methodologies for key in vitro assays.

Protocol 1: In Vitro Anticancer Screening - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[4]

1. Cell Culture and Seeding:

-

A panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) should be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[10]

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.[10]

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4]

2. Compound Treatment:

-

Prepare a stock solution of 2-Phenyl-1-benzofuran-7-amine in a suitable solvent (e.g., DMSO).

-

Treat cells with a range of concentrations of the test compound (e.g., 0.1 to 100 µM) for a specified duration (e.g., 48 or 72 hours).[10]

-

Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin or cisplatin).[10]

3. MTT Assay Procedure:

-

After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4]

-

Remove the medium and add DMSO to dissolve the formazan crystals.[4]

-

Measure the absorbance at 570 nm using a microplate reader.[4]

4. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value using non-linear regression analysis.[4]

Protocol 2: Antimicrobial Screening - Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Preparation of Inoculum:

-

Grow microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth overnight.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

2. Assay Procedure:

-

Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate with appropriate growth medium.

-

Add the standardized microbial inoculum to each well.

-

Include a positive control (microorganism without compound) and a negative control (medium without microorganism).

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

3. Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[7]

Protocol 3: Antioxidant Activity - DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.[11]

1. Reagent Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

2. Assay Procedure:

-

Add various concentrations of the test compound to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).

-

A standard antioxidant such as ascorbic acid or Trolox should be used as a positive control.[11]

3. Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity.

-

Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.[11]

Visualizations: Workflows and Signaling Pathways

Visual representations of experimental processes and biological mechanisms can significantly enhance understanding.

Caption: Experimental workflow for the preliminary biological screening of a novel compound.

Caption: A potential signaling pathway for apoptosis induction by a benzofuran derivative.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 3. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 9. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Exploring the Chemical Space of 7-Aminobenzofurans: A Technical Guide for Drug Discovery

Introduction

The benzofuran moiety is a privileged heterocyclic scaffold, widely recognized in medicinal chemistry for its presence in numerous natural products and synthetic compounds with potent biological activities.[1] Its derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3] Within this diverse chemical family, aminobenzofurans represent a particularly promising subclass for therapeutic development due to the amino group's ability to form key hydrogen bonds and salt bridges with biological targets.

This technical guide focuses on the chemical space of 7-aminobenzofurans, a less-explored isomeric subclass with significant potential for yielding novel therapeutic agents. We will delve into synthetic strategies, summarize the known biological activities of related aminobenzofuran compounds, provide detailed experimental protocols, and visualize key pathways and workflows relevant to their discovery and development. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of innovative small-molecule therapeutics.

The Chemical Space and Synthetic Strategies

The exploration of a chemical space involves understanding the diversity of molecules that can be synthesized from a core scaffold and evaluating their potential for biological activity. While the broader benzofuran chemical space is vast, the 7-aminobenzofuran subclass offers a focused area for investigation. Synthetic accessibility is key, and several strategies can be employed or adapted to generate libraries of these compounds.

A primary route involves the construction of the benzofuran ring from a suitably substituted benzene precursor. One effective, though adaptable, method is the Thorpe-Ziegler cyclization, which can be envisioned to start from a precursor like 2-amino-3-hydroxybenzonitrile.

General Synthetic Approach: Thorpe-Ziegler Cyclization

The diagram below illustrates a plausible synthetic workflow for generating a 7-aminobenzofuran core structure, a strategy adapted from established methods for other isomers.[4]

References

- 1. mdpi.com [mdpi.com]

- 2. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Theoretical Investigations of 2-Phenyl-1-benzofuran-7-amine: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies on 2-Phenyl-1-benzofuran-7-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct theoretical studies on this specific molecule, this paper leverages in-depth computational analysis of the parent compound, 2-phenylbenzofuran, to establish a foundational understanding of its structural and electronic properties. The anticipated effects of the 7-amino functionalization are discussed based on established principles of computational chemistry. This guide includes detailed experimental protocols for the synthesis of related compounds, tabulated quantitative data from Density Functional Theory (DFT) calculations, and visualizations of computational workflows to support further research and drug development efforts.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds widely found in natural products and synthetic molecules, exhibiting a broad spectrum of pharmacological activities including antitumor, antimicrobial, and anti-inflammatory properties. The 2-phenylbenzofuran scaffold, in particular, serves as a crucial pharmacophore in the design of novel therapeutic agents. The introduction of an amine group at the 7-position of this scaffold is anticipated to modulate its electronic properties and biological activity, making 2-Phenyl-1-benzofuran-7-amine (CAS 77083-99-9) a molecule of significant interest for theoretical and experimental investigation.[1][2]

This whitepaper aims to provide a detailed theoretical framework for understanding the molecular characteristics of 2-Phenyl-1-benzofuran-7-amine. While direct computational studies on this specific derivative are not extensively available, we present a thorough analysis of the core 2-phenylbenzofuran structure based on Density Functional Theory (DFT) calculations. This foundational data is supplemented with a qualitative discussion of the expected perturbations introduced by the 7-amino group. Furthermore, this guide outlines relevant synthetic protocols and provides clear visualizations of key computational processes to facilitate further research.

Molecular Properties and Theoretical Data

The electronic and structural properties of the 2-phenylbenzofuran core have been elucidated through DFT calculations, providing a robust baseline for understanding its derivatives.[1] These calculations are instrumental in predicting molecular geometry, reactivity, and spectroscopic signatures.

Geometrical Parameters

The geometry of 2-phenylbenzofuran has been optimized using various DFT functionals. The molecule exhibits a pseudo-planar geometry, with a very small dihedral angle between the benzofuran and phenyl rings.[1] The addition of a 7-amino group is not expected to significantly alter this planarity, though minor changes in bond lengths and angles in the vicinity of the substituent are likely.

Table 1: Selected Optimized Geometrical Parameters for 2-Phenylbenzofuran [1]

| Parameter | GGA-PBE | BVP86 | meta-GGA-TPSS |

| Dihedral Angle (Benzofuran-Phenyl) | 0.27° | 0.29° | 0.27° |

Note: Data is for the parent 2-phenylbenzofuran molecule. The presence of a 7-amino group may cause slight variations.

Electronic Properties

The electronic characteristics of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding its reactivity and kinetic stability. The amino group is a well-known electron-donating group, and its introduction at the 7-position of the 2-phenylbenzofuran scaffold is expected to raise the HOMO energy level and decrease the HOMO-LUMO energy gap, thereby increasing the molecule's reactivity.

Mulliken and Natural Population Analysis (NPA) charges provide insight into the charge distribution within the molecule. The nitrogen atom of the 7-amino group is expected to have a significant negative charge, influencing the molecule's electrostatic potential and its interactions with biological targets.

Table 2: Mulliken and Natural Population Analysis (NPA) Atomic Charges for Selected Atoms of 2-Phenylbenzofuran [1]

| Atom | Mulliken Charge (GGA-PBE) | NPA Charge (GGA-PBE) |

| C7 | -0.162 | -0.299 |

| O15 | -0.493 | -0.429 |

Note: Data is for the parent 2-phenylbenzofuran molecule. The introduction of a 7-amino group will significantly alter the charge distribution, particularly at the C7 position.

Experimental Protocols

While a specific synthesis protocol for 2-Phenyl-1-benzofuran-7-amine was not found in the searched literature, general methods for the synthesis of 2-aminobenzofurans and 2-phenylbenzofurans can be adapted.

General Synthesis of 2-Aminobenzofurans

A novel approach for the synthesis of 2-aminobenzofurans involves a Sc(OTf)₃ mediated formal [4+1] cycloaddition of isocyanides with in situ generated ortho-quinone methides (o-QMs) from o-hydroxybenzhydryl alcohol.[3] This method provides a straightforward and efficient route to the 2-aminobenzofuran scaffold under mild conditions.[3]

Synthesis of 2-Phenylbenzofurans via Intramolecular Wittig Reaction

A common method for the synthesis of the 2-phenylbenzofuran core is through an intramolecular Wittig reaction. This procedure involves the reaction of an ortho-hydroxybenzyltriphenylphosphonium salt with a suitable aroyl chloride.[4]

Protocol:

-

A mixture of 2-hydroxybenzyltriphenylphosphonium bromide (1.11 mmol) and benzoyl chloride (3.33 mmol) is prepared in a mixed solvent of toluene (30 mL) and Et₃N (0.6 mL).

-

The mixture is stirred under reflux for 2 hours.

-

The precipitate is removed by filtration.

-

The filtrate is concentrated, and the residue is purified by silica gel chromatography (hexane/EtOAc 9:1) to yield the desired 2-phenylbenzofuran.[4]

Visualizations

Diagrams are provided to illustrate key workflows and conceptual pathways relevant to the theoretical study of 2-Phenyl-1-benzofuran-7-amine.

Caption: A generalized workflow for the computational analysis of 2-Phenyl-1-benzofuran-7-amine.

Caption: A hypothetical signaling pathway involving 2-Phenyl-1-benzofuran-7-amine as a modulator.

Conclusion

This technical guide has synthesized the available theoretical data on the 2-phenylbenzofuran core to provide a foundational understanding for the study of 2-Phenyl-1-benzofuran-7-amine. While direct computational studies on the 7-amino derivative are lacking, the presented data on the parent scaffold, coupled with established principles of physical organic chemistry, offers valuable insights into its likely geometric and electronic properties. The inclusion of adaptable synthetic protocols and illustrative workflows provides a practical framework for researchers to further investigate this promising molecule. Future computational and experimental studies are warranted to fully elucidate the structure-activity relationship of 2-Phenyl-1-benzofuran-7-amine and to explore its potential as a novel therapeutic agent.

References

- 1. physchemres.org [physchemres.org]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciforum.net [sciforum.net]

Early Research on the Bioactivity of Aminobenzofurans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of early research into the bioactivity of aminobenzofuran derivatives, with a focus on their interaction with monoamine transporters. The content is primarily derived from the seminal 1993 study by Monte et al., which laid the groundwork for understanding the structure-activity relationships of these compounds as analogues of 3,4-(methylenedioxy)amphetamine (MDA). This document summarizes the quantitative data, details the experimental protocols, and provides visualizations of the experimental workflow and proposed mechanism of action.

Quantitative Data: Inhibition of Neurotransmitter Uptake

The primary biological activity explored in early research on aminobenzofuran analogues of MDA was their ability to inhibit the uptake of the neurotransmitters serotonin (5-HT), dopamine (DA), and norepinephrine (NE) in rat brain tissue. The potency of this inhibition is expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency.

The following table summarizes the IC50 values for the inhibition of [³H]serotonin, [³H]dopamine, and [³H]norepinephrine uptake into crude rat brain synaptosomes by the synthesized aminobenzofuran analogues and related compounds.

| Compound | 5-HT Uptake Inhibition IC50 (nM) | DA Uptake Inhibition IC50 (nM) | NE Uptake Inhibition IC50 (nM) |

| 5-(2-Aminopropyl)-2,3-dihydrobenzofuran | 133 | 1230 | 400 |

| 6-(2-Aminopropyl)-2,3-dihydrobenzofuran | 322 | 2960 | 789 |

| MDA (3,4-Methylenedioxyamphetamine) | 108 | 530 | 348 |

Experimental Protocols

The following sections detail the methodologies employed in the foundational research on the bioactivity of aminobenzofurans.

Synthesis of Aminobenzofuran Analogues

The synthesis of the target aminobenzofuran compounds, 5-(2-aminopropyl)-2,3-dihydrobenzofuran and 6-(2-aminopropyl)-2,3-dihydrobenzofuran, involved a multi-step process. The general synthetic route is as follows:

-

Formylation: The appropriate dihydrobenzofuran starting material was formylated to introduce an aldehyde group.

-

Condensation: The resulting aldehyde was condensed with nitroethane to yield the corresponding nitrostyrene derivative.

-

Reduction: The nitrostyrene was then reduced to the final aminopropyl-substituted dihydrobenzofuran.

Detailed Protocol for the Synthesis of 5-(2-Aminopropyl)-2,3-dihydrobenzofuran:

A detailed, step-by-step protocol for the synthesis of 5-(2-aminopropyl)-2,3-dihydrobenzofuran is not available in the public domain. However, the general synthetic strategy follows the sequence of formylation, condensation with a nitroalkane, and subsequent reduction of the nitroalkene.

In Vitro Pharmacology: Neurotransmitter Uptake Assay

The bioactivity of the synthesized aminobenzofuran analogues was assessed by measuring their ability to inhibit the uptake of radiolabeled neurotransmitters into crude synaptosomal preparations from rat brains.

1. Preparation of Crude Synaptosomes:

-

Tissue Homogenization: Whole brains from male Sprague-Dawley rats were homogenized in 10 volumes of ice-cold 0.32 M sucrose.

-

Centrifugation: The homogenate was centrifuged at 1000 x g for 10 minutes at 4°C.

-

Supernatant Collection: The resulting supernatant was collected for use in the uptake assay.

2. Neurotransmitter Uptake Assay:

-

Incubation Medium: The assay was conducted in a Krebs-Henseleit bicarbonate buffer (pH 7.4) containing 118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM NaHCO₃, and 11.1 mM glucose. The buffer was gassed with 95% O₂/5% CO₂.

-

Assay Procedure:

-

Aliquots of the crude synaptosomal preparation were preincubated with various concentrations of the test compounds (aminobenzofuran analogues) or a vehicle control.

-

The uptake reaction was initiated by the addition of a radiolabeled neurotransmitter: [³H]serotonin, [³H]dopamine, or [³H]norepinephrine.

-

The incubation was carried out at 37°C for a specified time (typically 5 minutes).

-

The reaction was terminated by rapid filtration through glass fiber filters to separate the synaptosomes from the incubation medium.

-

The filters were washed with ice-cold buffer to remove any non-specifically bound radiolabel.

-

-

Quantification: The amount of radioactivity trapped on the filters, representing the amount of neurotransmitter taken up by the synaptosomes, was determined by liquid scintillation counting.

-

Data Analysis: The IC50 values were calculated by determining the concentration of the test compound that inhibited 50% of the specific uptake of the radiolabeled neurotransmitter.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and pharmacological evaluation of aminobenzofuran analogues.

The Versatile Scaffold: A Technical Guide to 2-Arylbenzofuran Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 2-arylbenzofuran motif, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its prevalence in natural products and the diverse pharmacological activities exhibited by its synthetic derivatives. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships of 2-arylbenzofuran derivatives, with a focus on their potential as therapeutic agents. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for key biological assays are provided to facilitate further research and development in this promising area.

Synthetic Strategies for 2-Arylbenzofuran Derivatives

The construction of the 2-arylbenzofuran core can be achieved through various synthetic routes. A common and effective method involves a three-step reaction starting from substituted 2-hydroxybenzaldehydes. This process typically includes O-alkylation, hydrolysis, and a subsequent cyclization reaction.

A general synthetic workflow is outlined below:

Caption: General synthetic route for 2-arylbenzofuran derivatives.

Other notable synthetic methodologies include palladium-catalyzed cross-coupling reactions, intramolecular cyclization of 2-hydroxystilbenes, and one-pot tandem reactions from 2-hydroxyarylacetonitriles.[1] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Biological Activities and Therapeutic Potential

2-Arylbenzofuran derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics for various diseases.

Anticancer Activity

A significant body of research highlights the potent anticancer properties of 2-arylbenzofuran derivatives against a range of human cancer cell lines.[2][3] The mechanism of action for many of these compounds involves the inhibition of tubulin polymerization, a critical process for cell division.

Caption: Inhibition of tubulin polymerization by 2-arylbenzofuran derivatives.

The cytotoxic effects of these compounds are often evaluated using the MTT assay. The table below summarizes the in vitro anticancer activity of selected 2-arylbenzofuran derivatives.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative 11e | MCF-7 (Breast) | Not specified, but potent | [2] |

| Derivative 12 | SiHa (Cervical) | 1.10 | [2] |

| Derivative 12 | HeLa (Cervical) | 1.06 | [2] |

| Benzofuran 39 | PC-3 (Prostate) | 33 | [2] |

| Derivative 23a | SW-620 (Colorectal) | 8.7 | [2] |

| Derivative 23d | SW-620 (Colorectal) | 6.5 | [2] |

| Derivative 26 | HePG2 (Liver) | Potent | [2] |

| Compound 1c | K562 (Leukemia) | Significant activity | [3] |

| Compound 1e | MOLT-4 (Leukemia) | Significant activity | [3] |

| Compound 2d | HeLa (Cervical) | Significant activity | [3] |

| Compound 3a | K562 (Leukemia) | Significant activity | [3] |

| Compound 3d | MOLT-4 (Leukemia) | Significant activity | [3] |

Anti-Alzheimer's Disease Activity

2-Arylbenzofuran derivatives have emerged as multi-target agents for the potential treatment of Alzheimer's disease (AD).[4] Their therapeutic potential stems from their ability to inhibit key enzymes involved in the pathogenesis of AD, namely acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-secretase (BACE1).[4]

The inhibitory activities of a series of 2-arylbenzofuran derivatives are presented below.

| Compound | AChE IC50 (µmol·L⁻¹) | BACE1 IC50 (µmol·L⁻¹) | Reference |

| Compound 20 | 0.086 ± 0.01 | 0.043 ± 0.01 | [4] |

| Compound 8 | - | < 0.087 | [4] |

| Compound 19 | - | < 0.087 | [4] |

| Donepezil (Control) | 0.085 ± 0.01 | - | [4] |

| Baicalein (Control) | 0.404 ± 0.04 | 0.087 ± 0.03 | [4] |

Antimicrobial Activity

The benzofuran scaffold is also a promising pharmacophore for the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance. Certain 2-arylbenzofuran derivatives have shown potent activity against a range of bacteria and fungi. One of the proposed mechanisms for their antibacterial action is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.

Caption: Inhibition of DNA gyrase by 2-arylbenzofuran derivatives.

The antimicrobial efficacy of these compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC).

| Compound | Organism | MIC (µg/mL) | Reference |

| Compound III | Gram-positive bacteria | 50 - 200 | [5] |

| Compound IV | Gram-positive bacteria | 50 - 200 | [5] |

| Compound VI | Gram-positive bacteria | 50 - 200 | [5] |

| Compound VI | Candida albicans | 100 | [5] |

| Compound III | Candida parapsilosis | 100 | [5] |

Experimental Protocols

To ensure the reproducibility and standardization of research in this field, detailed experimental protocols for key biological assays are provided below.

General Synthesis of 2-Arylbenzofuran Derivatives[6]

This protocol is a general representation and may require optimization for specific substrates.

-

Step 1: Synthesis of Methyl 2-(2-formylphenoxy)-2-phenylacetates. A mixture of a substituted 2-hydroxybenzaldehyde (1.0 eq), methyl α-bromophenylacetate (1.0 eq), and potassium carbonate (1.2 eq) in dimethylformamide (DMF) is stirred at 50 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the product.

-

Step 2: Synthesis of 2-(2-formylphenoxy)-2-phenylacetic acids. The methyl ester from Step 1 (1.0 eq) is hydrolyzed using 10% aqueous potassium hydroxide (excess) in methanol at 82 °C for approximately 2 hours. The reaction mixture is then acidified with 10% hydrochloric acid to precipitate the carboxylic acid, which is then filtered, washed, and dried.

-

Step 3: Synthesis of 2-Arylbenzofuran Derivatives. The carboxylic acid from Step 2 (1.0 eq) is heated with anhydrous sodium acetate (10 eq) in acetic anhydride (excess) at 120-125 °C for about 4 hours. The mixture is then cooled and poured onto ice water to precipitate the crude product, which can be purified by recrystallization.

In Vitro Anticancer Activity (MTT Assay)[7][8]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the 2-arylbenzofuran derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-